molecular formula C9H12O2 B1296904 3-Isopropoxyphenol CAS No. 68792-12-1

3-Isopropoxyphenol

Cat. No. B1296904
CAS RN: 68792-12-1
M. Wt: 152.19 g/mol
InChI Key: GZMVGNWHSXIDKT-UHFFFAOYSA-N
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Patent
US08722695B2

Procedure details

To a solution of 1,3-benzenediol (8 g, 72.7 mmol) and 2-iodopropane (12 g, 70.6 mmol) in ethanol (100 mL preheated at reflux) was added a solution of KOH (83%, 5.3 g, 77.6 mmol) in water (20 mL) over a period of 30 minutes. The mixture was refluxed for 3 hours and poured into NaOH (1 N, 100 mL). The resulting mixture was extracted with ethyl acetate (3 times 50 mL) and the aqueous layer was acidified with 10% HCl to adjust the pH=5 and extracted with ethyl acetate (3 times 50 mL). The combined extracts were washed with brine (50 mL), dried and concentrated under vacuum. The residue was purified by column chromatography on silica gel (PE:EtOAc=5:1) to afford the title compound as a colourless oil (2.1 g).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([OH:8])[CH:6]=[CH:5][CH:4]=[C:3]([OH:7])[CH:2]=1.I[CH:10]([CH3:12])[CH3:11].[OH-].[K+].[OH-].[Na+]>C(O)C.O>[CH3:11][CH:10]([O:7][C:3]1[CH:2]=[C:1]([OH:8])[CH:6]=[CH:5][CH:4]=1)[CH3:12] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C1(=CC(=CC=C1)O)O
Name
Quantity
12 g
Type
reactant
Smiles
IC(C)C
Name
Quantity
5.3 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl acetate (3 times 50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3 times 50 mL)
WASH
Type
WASH
Details
The combined extracts were washed with brine (50 mL)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (PE:EtOAc=5:1)

Outcomes

Product
Name
Type
product
Smiles
CC(C)OC=1C=C(C=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: CALCULATEDPERCENTYIELD 19.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.